tert-Butyltrichlorosilane
Overview
Description
tert-Butyltrichlorosilane is a tert-alkyltrichlorosilane that can be prepared by reacting trimethyl chloride and silicon tetrachloride. It can be used in the synthesis of tert-butyl silsequioxanes by hydrolytic condensation in DMSO.
Scientific Research Applications
Synthesis of Silicon-Stereogenic Cyclic Silane
- A shortened synthesis method for a six-membered ring silane from tert-butyltrichlorosilane is described, achieving a better yield and facilitating easier purification (Königs & Oestreich, 2011).
Formation of Hepta-tert-butylcyclotetrasilane
- The reaction of di-tert-butyldichlorosilane with lithium led to the creation of hepta-tert-butylcyclotetrasilane, featuring unusually long Si–Si bonds and a folded cyclotetrasilane ring, impacting the UV spectrum and oxidation potential (Kyushin, Sakurai, & Matsumoto, 1995).
Development of Diastereoselective Silacyclopropanations
- Lithium reduction of di-tert-butyldichlorosilane has been utilized in diastereoselective silacyclopropanations, offering an efficient route to polyoxygenated products (Driver, Franz, & Woerpel, 2002).
Preparation of Thin Polydimethylsiloxane (PDMS) Films
- Thin PDMS films, essential in “lab on a chip” devices, can be produced using tert-butyl alcohol as a solvent, avoiding swelling of the underlying PDMS substrate (Koschwanez, Carlson, & Meldrum, 2009).
Surface Modification of Sporopollenin
- p-tert-Butylcalix[4]-aza-crown immobilized sporopollenin, modified using 3-chloropropyltrimethoxysilane, has been employed as a sorbent for removing metal ions from aqueous media (Gubbuk, Gürfidan, Erdemir, & Yılmaz, 2012).
Catalysis in Alkylation Reactions
- A new catalyst, 1H-imidazole-1-acetic acid tosilate, was used for the alkylation reaction of phenol and tert-butyl alcohol, indicating a potential pathway for the industrial synthesis of tert-butylphenol (Zhang et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyltrichlorosilane, also known as t-Butyltrichlorosilane or tert-Butylsilicon trichloride , is a chemical compound with the formula
C4H9Cl3SiC_4H_9Cl_3SiC4H9Cl3Si
. Its primary targets are organic compounds, particularly those containing hydroxyl groups. It is often used in organic synthesis as a silylating agent .Mode of Action
This compound interacts with its targets through a process known as silylation. In this process, the silicon atom in the this compound molecule forms a bond with the oxygen atom of a hydroxyl group in the target molecule. This results in the replacement of the hydrogen atom of the hydroxyl group with a silyl group, thereby protecting the hydroxyl group from further reactions .
Biochemical Pathways
The silylation process affects various biochemical pathways. The introduction of the silyl group can alter the physical and chemical properties of the target molecule, such as its solubility and reactivity. This can influence subsequent reactions involving the target molecule, potentially leading to the formation of new compounds .
Pharmacokinetics
Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as the route of exposure and the presence of other chemicals .
Result of Action
The primary result of this compound’s action is the protection of hydroxyl groups in organic molecules. This can facilitate the synthesis of complex organic compounds by preventing unwanted side reactions. Exposure to this compound can cause severe irritation to the mucous membranes, respiratory tract, eyes, and skin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of this compound, reducing its effectiveness as a silylating agent . Additionally, it should be stored and handled under controlled conditions to prevent its decomposition and to ensure its stability .
Properties
IUPAC Name |
tert-butyl(trichloro)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-4(2,3)8(5,6)7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOUPSHQAMJMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066332 | |
Record name | Silane, trichloro(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18171-74-9 | |
Record name | tert-Butyltrichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18171-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyltrichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018171749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trichloro(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trichloro(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyltrichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-Butyltrichlorosilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8H7C93X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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